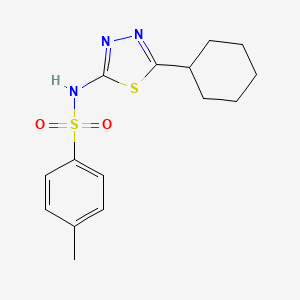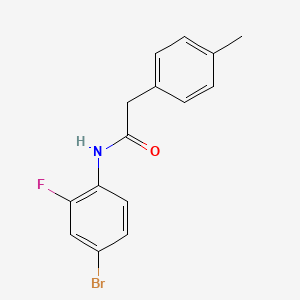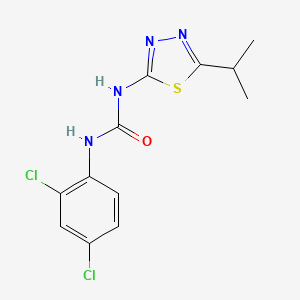![molecular formula C15H15NO2 B5794585 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione, also known as PDKI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PDKI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione is believed to act as a partial agonist at several key receptors in the brain, including the dopamine and serotonin receptors. This activity may underlie the compound's observed effects on behavior and physiology.
Biochemical and Physiological Effects:
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has been found to exhibit a range of biochemical and physiological effects, including changes in locomotor activity, body temperature, and heart rate. These effects are thought to be mediated by the compound's activity at key receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has several advantages as a research tool, including its selectivity for key receptors in the brain and its ability to produce specific effects on behavior and physiology. However, the compound's complex mechanism of action and potential side effects must be carefully considered when designing experiments.
Orientations Futures
There are several potential directions for future research on 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione, including:
1. Investigation of the compound's effects on specific neurotransmitter systems in the brain.
2. Development of more selective analogs of 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione for use in research and potential therapeutic applications.
3. Study of the compound's effects on behavior and physiology in animal models of neurological and psychiatric disorders.
4. Investigation of the compound's potential as a tool for studying the role of specific receptors in the brain.
5. Exploration of the compound's potential as a therapeutic agent for a range of neurological and psychiatric disorders.
In conclusion, 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione is a promising compound for scientific research, with a range of potential applications in neuroscience, pharmacology, and medicinal chemistry. Further investigation of the compound's mechanism of action and potential therapeutic applications is warranted, and may lead to the development of new treatments for a range of neurological and psychiatric disorders.
Méthodes De Synthèse
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione can be synthesized through a variety of methods, including the reaction of indene-1,3-dione with pyrrolidine in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione requires specialized knowledge and equipment, and should only be attempted by trained professionals.
Applications De Recherche Scientifique
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has been found to exhibit activity at several key receptors in the brain, including the dopamine and serotonin receptors. This activity has led to interest in 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione as a potential treatment for a range of neurological and psychiatric disorders.
Propriétés
IUPAC Name |
2-(1-pyrrolidin-1-ylethylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10(16-8-4-5-9-16)13-14(17)11-6-2-3-7-12(11)15(13)18/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFCNJMHHOSEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-chloro-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5794509.png)

![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B5794517.png)
![N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5794531.png)

![2-(4-methoxyphenyl)-N'-{[(4-methylphenyl)thio]acetyl}acetohydrazide](/img/structure/B5794550.png)
![N-isobutyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5794558.png)
![3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5794560.png)

![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5794574.png)


![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)
